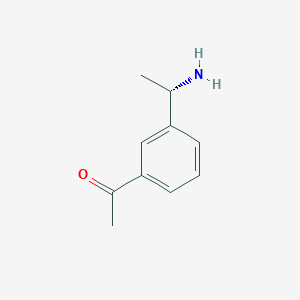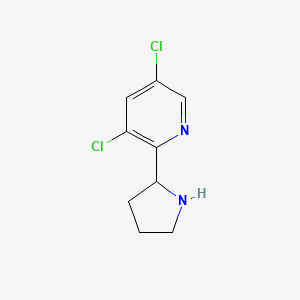
3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a pyrrolidine ring at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine typically involves the reaction of 3,5-dichloropyridine with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, followed by nucleophilic substitution at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: Lacks the pyrrolidine ring, making it less versatile in certain applications.
2-(Pyrrolidin-2-yl)pyridine: Lacks the chlorine atoms, which can affect its reactivity and binding properties.
3,5-Dichloro-2-(pyrrolidin-3-yl)pyridine: Similar structure but with the pyrrolidine ring at a different position, leading to different chemical and biological properties.
Uniqueness
3,5-Dichloro-2-(pyrrolidin-2-yl)pyridine is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which confer distinct reactivity and binding characteristics. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10Cl2N2 |
|---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3,5-dichloro-2-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H10Cl2N2/c10-6-4-7(11)9(13-5-6)8-2-1-3-12-8/h4-5,8,12H,1-3H2 |
InChI Key |
GDKYWZKFGITITI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


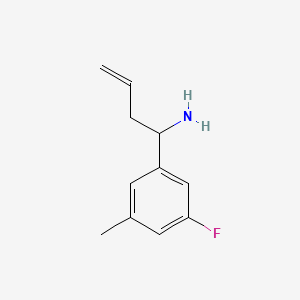
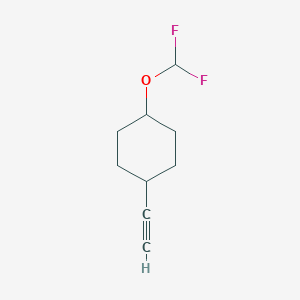
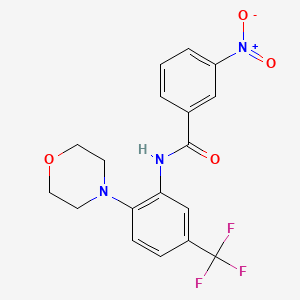
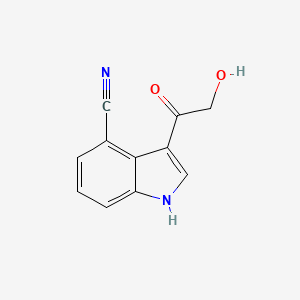
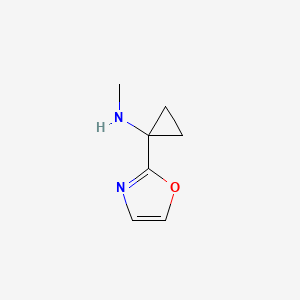
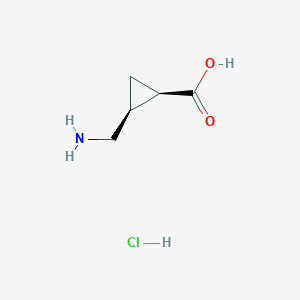
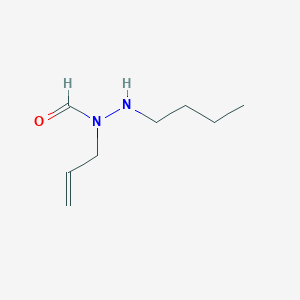
![7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12982244.png)
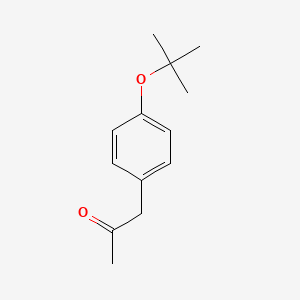
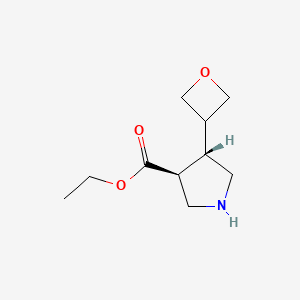
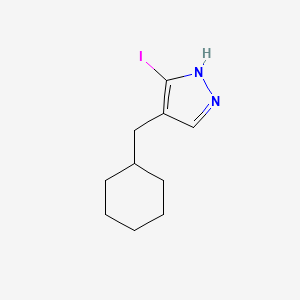
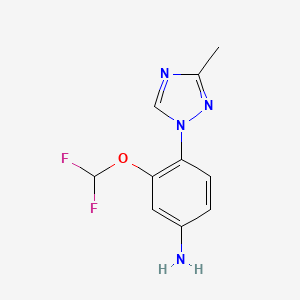
![7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12982266.png)
